molecular formula C22H24N2O4 B2948113 4-Butoxy-N-[4-(2-carbamoylphenoxy)but-2-YN-1-YL]benzamide CAS No. 1421493-96-0

4-Butoxy-N-[4-(2-carbamoylphenoxy)but-2-YN-1-YL]benzamide

Cat. No.: B2948113
CAS No.: 1421493-96-0
M. Wt: 380.444
InChI Key: SVGLEVWJKWKHMH-UHFFFAOYSA-N
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Description

. This compound is known for its complex structure, which includes a butoxy group, a carbamoylphenoxy group, and a but-2-yn-1-yl group attached to a benzamide core.

Preparation Methods

The synthesis of 4-Butoxy-N-[4-(2-carbamoylphenoxy)but-2-YN-1-YL]benzamide involves several steps, typically starting with the preparation of the but-2-yn-1-yl intermediate. This intermediate is then reacted with 4-(2-carbamoylphenoxy)benzoyl chloride under specific conditions to form the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

4-Butoxy-N-[4-(2-carbamoylphenoxy)but-2-YN-1-YL]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide core, where nucleophiles such as amines or thiols replace the butoxy group.

Scientific Research Applications

4-Butoxy-N-[4-(2-carbamoylphenoxy)but-2-YN-1-YL]benzamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of 4-Butoxy-N-[4-(2-carbamoylphenoxy)but-2-YN-1-YL]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .

Comparison with Similar Compounds

4-Butoxy-N-[4-(2-carbamoylphenoxy)but-2-YN-1-YL]benzamide can be compared with similar compounds such as:

    N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-4-(trifluoromethoxy)benzamide: This compound has a trifluoromethoxy group instead of a butoxy group, which may alter its chemical and biological properties.

    N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzofuran-2-carboxamide:

    N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-2,1,3-benzothiadiazole-5-carboxamide: The presence of a benzothiadiazole ring in this compound may provide unique electronic and steric properties.

Properties

IUPAC Name

2-[4-[(4-butoxybenzoyl)amino]but-2-ynoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-2-3-15-27-18-12-10-17(11-13-18)22(26)24-14-6-7-16-28-20-9-5-4-8-19(20)21(23)25/h4-5,8-13H,2-3,14-16H2,1H3,(H2,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGLEVWJKWKHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC#CCOC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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